1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pyrrolidinecarboxylic acid, featuring a propenyl group and a methyl ester functional group
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions, such as halogenation or hydrolysis. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group may participate in binding interactions, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester can be compared with other similar compounds, such as:
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester: This compound features a phenylmethyl ester group instead of a methyl ester, which may alter its chemical properties and applications.
1-Pyrrolidinecarboxylic acid, 2-(1-methylene-2-propenyl)-, methyl ester:
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-prop-2-enylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-5-8-6-4-7-10(8)9(11)12-2/h3,8H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCGMQPHDKWTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453775 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97316-71-7 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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